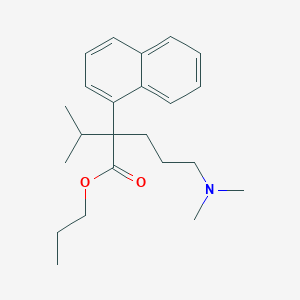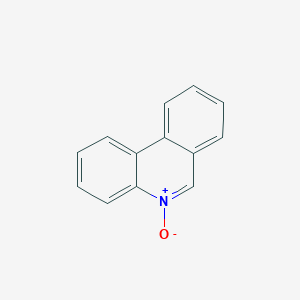
Borure de gadolinium
Vue d'ensemble
Description
Gadolinium boride is a compound consisting of gadolinium and boron. It is known for its high hardness, excellent electrical conductivity, and thermal stability. Gadolinium boride is part of the larger family of intermetallic borides, which are characterized by their unique bonding schemes and structural diversity .
Applications De Recherche Scientifique
Gadolinium boride has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in electrocatalysis.
Biology and Medicine: Gadolinium boride is investigated for its potential use in radiation therapy and as a contrast agent in magnetic resonance imaging (MRI) due to its high neutron absorption cross-section.
Mécanisme D'action
Target of Action
Gadolinium boride is primarily used in the field of materials science and engineering Its primary “targets” are the physical and chemical environments in which it is used, such as in the creation of certain types of high-temperature resistant materials .
Mode of Action
The mode of action of gadolinium boride is primarily physical rather than biological. It is known for its high lattice stability . When heated, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . This stability under high temperatures makes it valuable in various industrial applications .
Pharmacokinetics
Research on gadolinium-based contrast agents (gbcas) used in medical imaging has shown that free gadolinium ions can have toxic effects and a long excretion rate in the human body .
Result of Action
The primary result of gadolinium boride’s action is the creation of materials that can withstand high temperatures . Its high lattice stability allows it to maintain its structure under conditions that would cause other materials to fail .
Action Environment
The efficacy and stability of gadolinium boride are influenced by environmental factors such as temperature and pressure . For example, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . Understanding these environmental influences is crucial for effectively using gadolinium boride in industrial applications .
Analyse Biochimique
Biochemical Properties
Gadolinium boride plays a significant role in biochemical reactions due to its unique electronic structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, gadolinium boride has been shown to interact with metalloproteins, which are proteins that contain a metal ion cofactor. These interactions can alter the protein’s conformation and activity, leading to changes in biochemical pathways .
Cellular Effects
The effects of gadolinium boride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, gadolinium boride has been observed to impact the calcium signaling pathway, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, gadolinium boride can induce oxidative stress in cells, leading to changes in cellular metabolism and potentially causing cell death .
Molecular Mechanism
At the molecular level, gadolinium boride exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. Gadolinium boride has been shown to inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gadolinium boride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that gadolinium boride can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to gadolinium boride in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of gadolinium boride vary with different dosages in animal models. At lower doses, gadolinium boride may promote cell growth and proliferation, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of gadolinium boride can cause oxidative stress, inflammation, and damage to various organs, including the liver and kidneys . It is essential to determine the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.
Metabolic Pathways
Gadolinium boride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect lipid and amino acid metabolism, as well as carbohydrate metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of gadolinium boride within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . Gadolinium boride’s distribution within tissues can also affect its accumulation and potential toxicity .
Subcellular Localization
Gadolinium boride’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, gadolinium boride has been observed to colocalize with lysosomes, where it can exert its effects on cellular processes . Understanding the subcellular localization of gadolinium boride is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gadolinium boride can be synthesized through various methods, including the reaction of gadolinium oxide with boron carbide or elemental boron at high temperatures. One common method involves the borothermic reduction of gadolinium oxide in a vacuum, which helps to prevent the formation of unwanted by-products such as metal oxides and borates .
Industrial Production Methods: In industrial settings, gadolinium boride is often produced using high-temperature furnaces where gadolinium oxide and boron carbide are reacted under controlled conditions. The reaction typically occurs at temperatures ranging from 873 to 1273 K, and the resulting product is then purified to achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium boride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from the oxidation of gadolinium boride are gadolinium borate and gadolinium boron oxide .
Comparaison Avec Des Composés Similaires
Gadolinium boride is unique among intermetallic borides due to its high neutron absorption cross-section and excellent thermal stability. Similar compounds include:
Lanthanum boride (LaB6): Known for its high electrical conductivity and use in electron emission applications.
Yttrium boride (YB6): Noted for its superconducting properties at low temperatures.
Samarium boride (SmB6): Exhibits topological insulator properties, making it of interest in condensed matter physics.
Propriétés
IUPAC Name |
gadolinium(2+);2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Gd/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPSYVUFHLGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Gd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-06-9 | |
| Record name | Gadolinium boride (GdB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















